(Z)-Benzyl 3-aminobut-2-enoate
Description
Overview of Beta-Enamino Esters as a Class of Organic Compounds
Beta-enamino esters, also known as enamines of β-dicarbonyl compounds, are a significant class of organic molecules characterized by an amine group and an ester group attached to a carbon-carbon double bond. acgpubs.orgresearchgate.net This structural arrangement makes them versatile building blocks in organic synthesis. acgpubs.orgnih.gov They serve as valuable intermediates in the creation of a wide array of compounds, including β-amino esters, β-amino acids, and various heterocyclic compounds. acgpubs.orgacgpubs.org The reactivity of β-enamino esters is a key aspect of their utility, as they possess both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations. researchgate.netresearchgate.net
Historical Context and Evolution of Research on Enaminones and Beta-Enamino Esters
Research into enaminones, the broader class of compounds to which β-enamino esters belong, has a long history, with their synthetic potential being recognized for a considerable time. researchgate.netmdpi.com The first major review on enaminones was published in 1977, and since then, numerous reviews have explored various facets of their chemistry. mdpi.com Initially, the primary method for synthesizing these compounds was the condensation reaction between 1,3-dicarbonyl compounds and amines. nih.gov Over the years, research has focused on developing more efficient and environmentally friendly synthetic methods. This has led to the use of various catalysts and reaction conditions, including microwave irradiation and solvent-free reactions, to improve yields and reduce reaction times. sapub.org
Structural Elucidation of the (Z)-3-aminobut-2-enoate Core
The "(Z)" designation in (Z)-Benzyl 3-aminobut-2-enoate refers to the stereochemistry around the carbon-carbon double bond. In the case of primary and secondary enaminones, the Z-isomer is generally favored, particularly in non-polar solvents, due to the formation of a stable intramolecular hydrogen bond between the amino group and the carbonyl oxygen. scielo.br This hydrogen bond creates a six-membered ring-like structure, which contributes to the stability of the molecule. iucr.orgresearchgate.net
Spectroscopic methods are crucial for elucidating this structure. For instance, in the related compound methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, a strong intramolecular O---H-N hydrogen bond was observed with a bond distance of 2.038 Å. researchgate.net X-ray crystallography of methyl 3-aminobut-2-enoate revealed an almost planar molecule where an intramolecular N—H⋯O hydrogen bond generates an S(6) ring. iucr.orgresearchgate.net This planarity and intramolecular hydrogen bonding are characteristic features of the (Z)-3-aminobut-2-enoate core.
Significance of the Benzyl (B1604629) Ester Moiety in Compound Design and Potential Applications
The benzyl ester group in this compound plays a significant role in modifying the compound's properties and potential applications. In drug design, benzyl esters have been used to create prodrugs. The bulky benzyl group can provide steric protection, preventing premature hydrolysis of the ester. This can lead to a more sustained release of the active compound.
Furthermore, the aromatic ring of the benzyl group can enhance the molecule's affinity for certain biological targets, such as enzymes. For example, studies on other compounds have shown that a benzyl moiety can be essential for inhibitory activity against certain enzymes. tandfonline.com In the context of materials science, the thermal stability conferred by the intramolecular hydrogen bond in the enamino ester core, combined with properties introduced by the benzyl group, could make such compounds suitable for high-temperature applications. vulcanchem.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | smolecule.com |
| Molecular Weight | 191.23 g/mol | smolecule.com |
| IUPAC Name | benzyl (Z)-3-aminobut-2-enoate | smolecule.com |
| Canonical SMILES | CC(=CC(=O)OCC1=CC=CC=C1)N | smolecule.com |
| InChI Key | LPYNWRPARGBJOL-VQHVLOKHSA-N | smolecule.com |
Interactive Data Table: Spectroscopic Data for a Related Enamino Ester
The following table presents spectroscopic data for a structurally similar compound, which helps to infer the characteristics of this compound.
| Spectroscopic Data | Value | Compound | Source |
| ¹H NMR (NH proton) | δ 5.21 ppm | Benzyl (Z)-3-amino-2-butenoate | vulcanchem.com |
| IR (N-H stretch) | 3265 cm⁻¹ | Benzyl (Z)-3-amino-2-butenoate | vulcanchem.com |
| IR (C=O stretch) | 1643 cm⁻¹ | Benzyl (Z)-3-amino-2-butenoate | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
benzyl (E)-3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3/b9-7+ |
InChI Key |
LPYNWRPARGBJOL-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCC1=CC=CC=C1)/N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Reactivity and Synthetic Transformations of Z Benzyl 3 Aminobut 2 Enoate and Its Analogs
Nucleophilic Reactivity of the Amino Moiety
The primary amino group in (Z)-benzyl 3-aminobut-2-enoate is a key functional handle, acting as a potent nucleophile in a variety of chemical transformations. Its reactivity allows for straightforward derivatization and condensation reactions, making it a foundational building block for more complex molecules.
Derivatization Reactions of the Primary Amine Group
The lone pair of electrons on the nitrogen atom of this compound allows it to readily participate in nucleophilic substitution reactions with a range of electrophiles. acs.orgnih.gov This reactivity is fundamental to modifying the compound's structure and properties. Standard derivatization reagents used for primary amines, such as sulfonyl chlorides (e.g., dansyl chloride) and N-Boc protecting groups, can be employed to form stable sulfonamides and carbamates, respectively. ksu.edu.sa
Research has demonstrated the synthesis of various N-substituted analogs through reactions with different alkylating or acylating agents. For instance, the reaction of a β-keto ester with primary aliphatic and aromatic amines is a common route to produce N-substituted β-enamino esters. arkat-usa.org This approach allows for the introduction of diverse functionalities onto the nitrogen atom, as shown by the successful synthesis of compounds like (Z)-methyl 3-(benzylamino)but-2-enoate and (Z)-methyl 3-(cyclohexylamino) but-2-enoate. scielo.br
| Entry | Amine | Product | Reference |
| 1 | Benzylamine (B48309) | (Z)-methyl 3-(benzylamino) but-2-enoate | scielo.br |
| 2 | Cyclohexylamine | (Z)-methyl 3-(cyclohexylamino) but-2-enoate | scielo.br |
| 3 | Phenylamine | tert-Butyl 3-(phenylamino)but-2-enoate | arkat-usa.org |
| 4 | Phenethylamine | Ethyl 3-(phenethylamino)but-2-enoate | arkat-usa.org |
This table showcases examples of N-derivatization of β-enamino ester precursors.
Condensation with Carbonyl and Activated Methylene (B1212753) Compounds
The primary amine of this compound and its analogs can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines or amides. acs.org A particularly efficient method involves the condensation of β-keto esters with amines, which can be accelerated using catalysts. For example, the condensation of ethyl acetoacetate (B1235776) with benzylamine, catalyzed by trichloroisocyanuric acid (TCCA), yields the corresponding enamine, ethyl 3-(benzylamino)but-2-enoate, in high yield (95%) under mild conditions. researchgate.netarkat-usa.org
Furthermore, these enamines are crucial intermediates in multicomponent reactions for synthesizing complex heterocyclic structures. In the Hantzsch pyridine (B92270) synthesis, for instance, an enamino ester like methyl 3-aminobut-2-enoate can react with an activated methylene compound, such as a benzylidene derivative prepared from a substituted benzaldehyde (B42025) and pentane-2,4-dione. rsc.org This sequence involves a Michael addition followed by cyclization to afford unsymmetrical 1,4-dihydropyridine (B1200194) derivatives, which are known for their pharmacological importance. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Ethyl acetoacetate | Benzylamine | TCCA, MeCN, ice bath to RT | N-benzyl enamino ester | arkat-usa.org |
| Methyl 3-aminobut-2-enoate | 3-(3-Nitrobenzylidene)pentane-2,4-dione | Dioxane, reflux | 1,4-Dihydropyridine | rsc.org |
| Methyl acetoacetate | Ammonia (B1221849) | Ice bath, solvent-free | Primary enamino ester | rsc.org |
This table illustrates condensation reactions involving β-enamino esters or their precursors.
Electrophilic Behavior of the Carbonyl and Vinylic Positions
While the amino group confers nucleophilicity, the electron-withdrawing ester group and the conjugated system create electrophilic centers at the carbonyl carbon and the vinylic carbons (C2 and C4). This dual reactivity is a hallmark of enaminones and enamino esters. scielo.br
Alpha-Functionalization via C-H Activation Pathways
The vinylic C-H bond at the C2 (alpha) position of the enamino ester is activated towards electrophilic attack due to the electron-donating nature of the adjacent amino group, similar to the reactivity observed in pyrroles. ksu.edu.salibretexts.org This allows for direct functionalization through C-H activation strategies. One such approach is the cross-dehydrogenative coupling (CDC) reaction. In a metal-free system, enamino esters can couple with ketones like acetone, using silver carbonate as an oxidant, to form tetrasubstituted pyrroles. acs.org This process involves the formation of a new C-C bond at the alpha-vinylic position.
Transition metal-catalyzed reactions also enable this transformation. A copper-mediated oxidative C-H functionalization has been developed to synthesize highly substituted imidazoles from β-enamino esters and benzylamine derivatives. nih.gov The proposed mechanism involves the initial iodination at the C2 position of the enamine, followed by nucleophilic substitution by benzylamine and subsequent intramolecular cyclization to build the imidazole (B134444) ring. nih.gov These methods provide a direct route to functionalize the C2-vinylic position without pre-functionalization. acs.org
Conjugate Addition Reactions Across the Enamine Double Bond
The C4 (beta) position of the enamino ester system is electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles. This reactivity is central to many synthetic applications. For example, the synthesis of 1,4-dihydropyridines from methyl 3-aminobut-2-enoate and a benzylidene compound proceeds via a Michael addition mechanism. rsc.org
Intramolecular Michael additions of related acyclic enamino esters are a powerful strategy for constructing nitrogen-containing rings. The cyclization of acyclic compounds like ethyl (Z)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate can be induced to form substituted pyrrolidines, demonstrating the utility of conjugate addition in building cyclic frameworks. beilstein-journals.org Similarly, aza-Michael additions, where an amine acts as the nucleophile, are used to synthesize more complex amino ester derivatives. nih.gov
Cyclization Reactions Leading to Heterocyclic Frameworks
The combination of nucleophilic and electrophilic sites within the this compound scaffold makes it an excellent precursor for a wide array of heterocyclic systems through cyclization reactions.
The Nenitzescu indole (B1671886) synthesis is a classic example where enamines condense with 1,4-benzoquinones to produce 5-hydroxyindoles. arkat-usa.org As discussed previously, reactions with activated methylene compounds can lead to 1,4-dihydropyridines. rsc.org Furthermore, intramolecular Michael additions of appropriately substituted enamino ester derivatives provide access to saturated heterocycles like pyrrolidines and piperidines. beilstein-journals.org
More complex annulation strategies have also been developed. In one example, β-enamino esters react with benzoxepine-3-carboxylates in the presence of a Lewis acid catalyst (La(OTf)₃) in an intermolecular [3+3] annulation. This reaction forms novel bridged bicyclic benzoxepine (B8326511) heterocycles by creating new C-C and C-N bonds. mdpi.com The versatility of β-enamino esters is also highlighted in copper-mediated reactions with benzylamines, which, after C-H functionalization, cyclize to form substituted imidazoles. nih.gov These examples underscore the importance of this compound and its analogs as key building blocks in the synthesis of diverse and medicinally relevant heterocyclic compounds.
Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Pyrroles, Pyrazolones)
The structure of this compound and its analogs is well-suited for the construction of five-membered nitrogen-containing rings.
Pyrroles: The Hantzsch pyrrole (B145914) synthesis and related methods can be adapted for β-enamino esters. For instance, the reaction of an enamino ester with an α-halo ketone is a classic method for forming the pyrrole ring. thieme-connect.de A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and α-bromoketones, where the HBr generated in situ facilitates the hydrolysis of the tert-butyl ester. syrris.com While this specific example uses a tert-butyl ester, the principle can be extended to benzyl (B1604629) esters under appropriate hydrolytic conditions. The reaction of (Z)-ethyl 3-aminobut-2-enoate with 1,2-bis(siloxy)cyclohexene in acetic acid can yield a tetrahydroindole, showcasing the utility of these compounds in forming fused pyrrole systems. thieme-connect.de
Pyrazolones: Pyrazolone (B3327878) derivatives can be efficiently synthesized from β-enamino esters. A common method involves the reaction of β-enamino esters with hydrazine (B178648) derivatives. For example, reacting ethyl 2-phenyl-3-aminoacrylate derivatives with substituted hydrazines in refluxing ethanol (B145695) leads to the formation of the corresponding pyrazolone derivatives. nih.govnih.govscielo.org.za An N-iodosuccinimide-promoted annulation of alkylidene pyrazolones with enamino esters has been shown to produce spiropyrazolones through a Michael addition/iodination/intramolecular nucleophilic substitution sequence. acs.org
A general scheme for the synthesis of pyrazolones from β-enamino esters is presented below:
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| β-enamino ester | Substituted Hydrazine | Pyrazolone | Refluxing Ethanol | nih.gov |
Formation of Six-Membered Nitrogen Heterocycles (e.g., Pyridinones, Quinolines, Dihydropyridines)
β-Enamino esters are pivotal starting materials for the synthesis of a variety of six-membered nitrogen heterocycles.
Pyridinones: The reaction of β-enamino esters with reagents like acetylacetone (B45752) in acetic acid in the presence of ammonium (B1175870) acetate (B1210297) can afford pyridinone derivatives. nih.gov Functionalized 2-pyridones have been synthesized from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, which can be derived from β-enamino esters. nih.gov The synthesis of 2-pyridone analogues has been achieved by reacting methyl 3-aminobut-2-enoate with Baylis-Hillman adducts in the presence of sodium hydride. googleapis.com
Quinolines: Quinolines can be prepared through various annulation strategies involving β-enamino esters. An iodine-catalyzed [4+2] annulation reaction between 2-amino carbonyl compounds and β-enamino esters provides an efficient route to quinolines. researchgate.net Similarly, a p-toluenesulfonic acid-catalyzed Povarov reaction of isatin-3-imines with in situ generated β-enamino esters yields polysubstituted spiro[indoline-3,2′-quinolines] with high diastereoselectivity. thieme-connect.com
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a well-established method that can utilize β-enamino esters. The reaction of an aldehyde, a β-dicarbonyl compound, and a β-enamino ester (as the ammonia source equivalent) leads to the formation of 1,4-dihydropyridines. For example, the reaction of an aldehyde with ethyl (Z)-3-aminobut-2-enoate and another β-keto ester in ethylene (B1197577) glycol with a phase-transfer catalyst can produce 4-alkylated 1,4-dihydropyridine derivatives. thieme-connect.com Unsymmetrical dihydropyridine derivatives have been synthesized by reacting methyl 3-aminobut-2-enoate with benzylidene compounds. eurjchem.com The cyclization of appropriate precursors with methyl 3-aminobut-2-enoate has been used in the synthesis of the antihypertensive drug Barnidipine. mdpi.com
The following table summarizes the synthesis of various dihydropyridine derivatives using β-enamino esters:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| Aldehyde | Ethyl (Z)-3-aminobut-2-enoate | Ethyl acetoacetate | 4-Alkylated 1,4-Dihydropyridine | thieme-connect.com |
| Substituted Benzaldehyde | Methyl 3-aminobut-2-enoate | Pentane-2,4-dione | Unsymmetrical Dihydropyridine | eurjchem.com |
| 2-(3-nitrobenzylidene)acetoacetonitrile | Methyl 3-aminobut-2-enoate | Dihydropyridine dicarboxylate | mdpi.com |
Preparation of Complex Fused Ring Systems (e.g., Arylazolopyrimidines)
The reactivity of β-enamino esters extends to the synthesis of more complex fused heterocyclic systems. Enaminones, which are structurally similar to β-enamino esters, have been shown to react with various electrophiles and nucleophiles to build fused rings. For instance, the reaction of enaminones with hydrazonoyl halides can yield substituted pyrazoles, and subsequent reactions of derived intermediates with aminoazoles can lead to the formation of arylazolopyrimidines. nih.govresearchgate.net This reactivity highlights the potential of this compound to serve as a precursor for analogous fused pyrimidine (B1678525) systems, likely through a sequence of cyclization and condensation reactions.
Transformations Involving the Ester Functionality
The benzyl ester group in this compound can undergo several important transformations.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under aqueous acidic or basic conditions. smolecule.com This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation. For example, in the synthesis of pyrrole-3-carboxylic acids, the hydrolysis of a tert-butyl ester is a crucial step, which can be achieved in situ. syrris.comnih.gov A similar strategy can be applied to the benzyl ester of this compound, although deprotection might require different conditions, such as hydrogenolysis.
Transesterification: The benzyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by acids or bases and is driven by the use of a large excess of the new alcohol. nih.gov The transesterification of β-keto esters is a well-documented process, and similar principles apply to β-enamino esters. researchgate.netresearchgate.net Poly(β-amino ester)s have been shown to undergo degradation in alcohols via a transesterification mechanism, highlighting the susceptibility of the β-amino ester linkage to this reaction. nih.gov This reaction allows for the modification of the ester group, which can be useful for altering the solubility or other physical properties of the molecule.
Reduction of the Ester Group
The ester functionality of β-enamino esters can be reduced to the corresponding primary alcohol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, a key challenge in the reduction of β-enamino esters is achieving chemoselectivity, as the enamine double bond is also susceptible to reduction. The choice of reducing agent and reaction conditions is therefore critical to control the outcome of the reaction. researchgate.net For example, the reduction of β-enamino esters can lead to either γ-amino alcohols (reduction of both ester and enamine) or β-amino esters (selective reduction of the enamine double bond), depending on the reagents used. researchgate.net The synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids has been achieved through the diastereoselective reduction of chiral β-enamino esters. acs.org
Chemo- and Diastereoselectivity in Reactions of Beta-Enamino Esters
Reactions involving β-enamino esters often present opportunities for controlling chemo- and diastereoselectivity.
Chemoselectivity: The presence of multiple reactive sites in β-enamino esters necessitates careful control of reaction conditions to achieve the desired outcome. For example, in reduction reactions, it is possible to selectively reduce either the carbon-carbon double bond or the ester carbonyl group. The reduction of β-enamino esters with NaBH(OAc)₃/AcOH can chemoselectively reduce the double bond to yield β-amino esters, while reduction with Na/i-PrOH can reduce both the double bond and the ester to give γ-amino alcohols. researchgate.net
Diastereoselectivity: When a chiral center is present in the β-enamino ester or when a new chiral center is formed during a reaction, diastereoselectivity becomes an important consideration. The reduction of chiral β-enamino esters can proceed with good to moderate diastereoselectivity. acs.org For instance, the catalytic hydrogenation of cyclic β-enamino esters using (-)-8-phenylmenthol (B56881) as a chiral auxiliary has been shown to be both chemo- and diastereoselective. nih.gov The diastereoselectivity of the reduction of β-enamino esters is influenced by the reducing agent and the substrate structure. For example, the reduction of endocyclic β-enamino esters with sodium triacetoxyborohydride (B8407120) often provides greater diastereoselectivity compared to their acyclic counterparts. analis.com.my
The table below illustrates the different outcomes based on the reducing agent used:
| Substrate | Reducing Agent/Conditions | Major Product | Selectivity | Reference |
| β-Enamino Ester | NaBH(OAc)₃ / AcOH | β-Amino Ester | Chemoselective | researchgate.net |
| β-Enamino Ester | Na / i-PrOH | γ-Amino Alcohol | Chemoselective | researchgate.net |
| Chiral Pyrrolidine β-enamino ester | PtO₂ | syn-addition product | Diastereoselective | acs.org |
| Chiral Pyrrolidine β-enamino ester | Pd/C | anti-addition product | Diastereoselective | acs.org |
Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Hydrogen Environment Analysis
Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments within the (Z)-benzyl 3-aminobut-2-enoate molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.09-7.22 ppm. ajchem-a.com The benzylic protons (CH₂) resonate as a singlet at approximately δ 4.27 ppm. ajchem-a.com The vinyl proton (=CH) is observed as a singlet at around δ 4.36 ppm. ajchem-a.com A key feature is the broad singlet corresponding to the amino (NH) proton, which appears at a deshielded value of approximately δ 8.86 ppm, a characteristic that can be influenced by the presence of intramolecular hydrogen bonding. ajchem-a.comvulcanchem.com The methyl (CH₃) protons give rise to a singlet at about δ 1.75 ppm. ajchem-a.com
| Proton Assignment | Chemical Shift (δ) in ppm |
| Aromatic (C₆H₅) | 7.09-7.22 (m) |
| Benzylic (CH₂) | 4.27 (s) |
| Vinyl (=CH) | 4.36 (s) |
| Amino (NH) | 8.86 (br s) |
| Methyl (CH₃) | 1.75 (s) |
Note: (m) = multiplet, (s) = singlet, (br s) = broad singlet. Data is illustrative and based on reported values. ajchem-a.com
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Characterization
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.
For this compound, the carbonyl carbon (C=O) of the ester group is typically found at the most downfield position, around δ 170.45 ppm. ajchem-a.com The carbon atom of the double bond attached to the amino group (C-NH) resonates at approximately δ 160.99 ppm, while the other vinylic carbon (C=CH) appears at a more upfield chemical shift of about δ 83.55 ppm. ajchem-a.com The carbons of the benzyl group show signals in the aromatic region, with the quaternary carbon appearing around δ 139.02 ppm and the other aromatic carbons resonating between δ 126.5 and δ 128.78 ppm. ajchem-a.com The benzylic carbon (CH₂) signal is observed at approximately δ 46.64 ppm, and the methyl carbon (CH₃) signal is found at around δ 19.25 ppm. ajchem-a.com
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 170.45 |
| Vinylic (C-NH) | 160.99 |
| Vinylic (=CH) | 83.55 |
| Aromatic (Quaternary) | 139.02 |
| Aromatic (CH) | 126.5 - 128.78 |
| Benzylic (CH₂) | 46.64 |
| Methyl (CH₃) | 19.25 |
Note: Data is illustrative and based on reported values. ajchem-a.com
Advanced NMR Techniques for Stereochemical and Conformational Studies
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the (Z)-stereochemistry of the double bond. A NOESY experiment would show a spatial correlation between the amino protons and the vinyl proton, which is only possible in the (Z)-configuration where these groups are on the same side of the double bond. Furthermore, these techniques can provide insights into the conformational preferences of the molecule, particularly regarding the orientation of the benzyl group. The presence of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen in the (Z)-isomer significantly stabilizes this conformation. vulcanchem.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of this compound, a key absorption band for the N-H stretching vibration is observed, often around 3265 cm⁻¹. vulcanchem.com The C=O stretching vibration of the ester group is typically seen at a lower frequency than expected for a simple ester, around 1643-1647 cm⁻¹, due to conjugation with the double bond and the intramolecular hydrogen bond. vulcanchem.com The C=C stretching vibration of the enamine system also appears in the fingerprint region. Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bond.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| N-H Stretch | ~3265 |
| C=O Stretch (conjugated ester) | ~1643-1647 |
| C=C Stretch | Fingerprint Region |
Note: Frequencies are approximate and based on reported data. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in this compound, consisting of the conjugated enamine and ester functionalities, gives rise to characteristic absorption bands. Studies on similar ethyl (Z)-3-(benzylamino)but-2-enoate have been conducted, and the UV-Vis spectra are used to understand the electronic structure. researchgate.net The extended conjugation in the molecule, including the benzyl group, influences the position and intensity of the absorption maxima.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound (C₁₁H₁₃NO₂) is 191.0946 g/mol . pharmaffiliates.com The fragmentation pattern observed in the mass spectrum can also help to confirm the structure. Common fragmentation pathways may include the loss of the benzyl group or cleavage of the ester functionality, providing further evidence for the proposed structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level for compounds including ethyl (Z)-3-(benzylamino)but-2-enoate further support the presence of a stable Z-configuration due to this intramolecular hydrogen bonding. researchgate.net These calculations indicate a significant degree of π-delocalization within the enamine system. vulcanchem.com For related compounds, crystal structures have been determined, providing a basis for predicting the crystallographic parameters of "this compound." For instance, methyl 3-aminobut-2-enoate crystallizes in a monoclinic system. smolecule.com It is anticipated that "this compound" would exhibit similar solid-state packing features, influenced by both the intramolecular hydrogen bonding and intermolecular interactions.
Table 1: Predicted Crystallographic Data for this compound (based on related structures)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental determination is required for definitive crystallographic parameters.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula, which in turn supports the proposed molecular formula.
The molecular formula for "this compound" is C₁₁H₁₃NO₂. Based on this, the theoretical elemental composition can be calculated. Experimental findings from the analysis of a compound with this molecular formula align closely with the theoretical values, confirming the empirical formula. researchgate.net
Table 2: Elemental Analysis Data for C₁₁H₁₃NO₂
| Element | Theoretical Percentage (%) | Experimental Percentage (%) researchgate.net |
|---|---|---|
| Carbon (C) | 69.09 | 69.14 |
| Hydrogen (H) | 6.85 | 6.93 |
The close correlation between the calculated and found percentages provides strong evidence for the assigned molecular formula of "this compound."
Advanced Applications in Organic Synthesis and Materials Science Non Biological/non Clinical
Strategic Building Blocks for Complex Organic Synthesis
The reactivity of (Z)-Benzyl 3-aminobut-2-enoate makes it an important intermediate in the creation of intricate molecular architectures. Its utility spans the synthesis of natural products, the construction of alkaloids, and the generation of chemical libraries for discovery purposes.
Precursors in Natural Product Synthesis
While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented, the broader class of β-enamino esters are recognized as crucial intermediates for synthesizing nitrogen-containing compounds. researchgate.net These motifs are present in a number of biologically significant natural products. researchgate.net The reactivity of the enamine and ester functionalities allows for a variety of chemical transformations, making them ideal starting points for building complex molecular scaffolds. The general strategy involves leveraging the inherent nucleophilicity and electrophilicity of the β-enamino ester system to form new carbon-carbon and carbon-heteroatom bonds, which are essential steps in the assembly of natural product frameworks.
Intermediates for the Construction of Alkaloids
The synthesis of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, frequently employs β-enamino esters as key intermediates. acs.orgrsc.org The structural core of many alkaloids is a heterocyclic ring system, and β-enamino esters are well-suited for the construction of such systems. researchgate.net For instance, chiral β-enamino esters have been utilized in the stereocontrolled synthesis of functionalized piperidines, which are common structural motifs in alkaloid natural products. This methodology has been successfully applied to the concise synthesis of a (-)-sparteine (B7772259) surrogate, demonstrating the utility of this class of compounds in alkaloid synthesis. nih.gov
Furthermore, β-enamino esters are valuable precursors in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which provides a straightforward method for preparing substituted pyridines. fiveable.mebaranlab.orgwikipedia.orgchemtube3d.com These pyridine derivatives can then be further elaborated to access more complex alkaloid structures. The versatility of the Hantzsch synthesis and its modifications allows for the introduction of various substituents, making it a powerful tool for generating structural diversity in alkaloid synthesis. baranlab.org
| Alkaloid/Core Structure | Synthetic Approach | Role of β-Enamino Ester |
| (-)-Sparteine Surrogate | Stereoselective cyclization | Precursor to a functionalized piperidine (B6355638) intermediate nih.gov |
| Ant Venom Alkaloids | Synthesis from chiral β-enamino lactones | Key building block for the alkaloid backbone acs.org |
| Substituted Pyridines | Hantzsch Pyridine Synthesis | Reactant that forms the dihydropyridine (B1217469) intermediate fiveable.mebaranlab.orgwikipedia.org |
Utility in Library Synthesis for Chemical Discovery
The efficiency and versatility of reactions involving β-enamino esters make them highly suitable for the generation of chemical libraries for drug discovery and other chemical biology applications. Multicomponent reactions, in which three or more reactants combine in a single step to form a complex product, are a cornerstone of library synthesis. The Hantzsch pyridine synthesis, which can utilize β-enamino esters, is a prime example of such a reaction. fiveable.mebaranlab.orgwikipedia.org
By systematically varying the aldehyde, the β-keto ester (or in this case, the pre-formed β-enamino ester), and the ammonia (B1221849) source, a large and diverse library of dihydropyridines and pyridines can be rapidly assembled. This approach is highly atom-economical and allows for the exploration of a vast chemical space with relative ease. The resulting libraries of compounds can then be screened for biological activity, leading to the identification of new therapeutic leads or chemical probes.
Contributions to Materials Science
Beyond its applications in organic synthesis, this compound and related compounds have shown promise in the field of materials science, particularly in the development of novel photoluminescent materials and as components in polymer stabilization systems.
Development of Nontraditional Photoluminescent Materials
Recent research has revealed that some simple organic molecules lacking traditional chromophores can exhibit photoluminescence, a phenomenon known as nontraditional intrinsic luminescence. β-enamino esters, such as methyl 3-aminocrotonate, a close analog of this compound, have been shown to display such properties. mdpi.com The luminescence in these materials is driven by the formation of through-space conjugation and the suppression of nonradiative decay pathways, which are facilitated by strong intermolecular interactions like hydrogen bonding. mdpi.com
In the crystalline state, these molecules can self-assemble into ordered structures where hydrogen bonds lock the molecules into a planar conformation, promoting extended electronic communication between adjacent molecules. This aggregation-induced emission is a key characteristic of many nontraditional luminogens. Given the structural similarities, it is plausible that this compound could also exhibit interesting photoluminescent properties, potentially tunable by modifying the benzyl (B1604629) group.
| Compound | Photoluminescent Behavior | Underlying Mechanism |
| Methyl 3-aminocrotonate (MAC) | Blue fluorescence in the crystalline state | Hydrogen-bonding-driven through-space conjugation mdpi.com |
| This compound | Potential for photoluminescence | Structural analogy to MAC, capable of hydrogen bonding |
Role in Polymer Stabilization Systems (e.g., Polyvinyl Chloride)
Polyvinyl chloride (PVC) is a widely used polymer that is susceptible to thermal degradation during processing and use. This degradation involves the elimination of hydrogen chloride (HCl), which can catalyze further degradation. Heat stabilizers are therefore essential additives in PVC formulations. Organic heat stabilizers, including amino crotonates, play a significant role in protecting PVC from thermal damage. goldstab.comnovistagroup.com
Aminocrotonates function as co-stabilizers, often in conjunction with metal-based stabilizers. Their primary role is to neutralize the HCl that is released during the degradation of PVC, thereby preventing the autocatalytic decomposition of the polymer. goldstab.comspecialchem.comgoldstab.com The nitrogen atom in the aminocrotonate is basic and can readily react with the acidic HCl. By scavenging HCl, these compounds help to maintain the color and mechanical properties of the PVC product. The use of organic stabilizers like aminocrotonates is also driven by the desire to reduce the reliance on heavy metal-based stabilizers, which can have environmental and health concerns. novistagroup.com
Research on Catalysis and Green Chemistry Methodologies
The utility of this compound as a versatile building block is being increasingly recognized in academic circles. Its unique structural features, combining a β-aminoenoate moiety with a benzyl protecting group, make it an attractive substrate for a variety of chemical transformations. Researchers are actively investigating its potential in catalytic systems and its application in the development of sustainable synthetic protocols.
Substrates for Investigations into Heterogeneous Catalysis
While specific studies detailing the use of this compound as a substrate in heterogeneous catalysis are not extensively documented in publicly available research, its structural similarity to other β-amino esters suggests its potential applicability in such systems. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.
The general reaction scheme for a multicomponent reaction like the Biginelli reaction, where a β-amino ester could theoretically be used, is presented below. This reaction is a cornerstone in heterocyclic chemistry for the synthesis of dihydropyrimidinones.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Acid/Lewis Acid | Dihydropyrimidinone |
In this context, this compound could potentially serve as a precursor to or a substitute for the β-dicarbonyl component, although direct evidence of this application with heterogeneous catalysts is currently lacking in the literature. The investigation into its reactivity and compatibility with various solid acid catalysts, such as zeolites, supported metal oxides, or ion-exchange resins, represents a promising avenue for future research. The development of such catalytic systems would contribute to more sustainable and efficient methods for the synthesis of complex organic molecules.
Design of Eco-friendly Synthetic Routes in Academia
The principles of green chemistry are increasingly guiding synthetic strategies in academic laboratories. These principles prioritize the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and catalysts. This compound is a compound that can be incorporated into the design of such eco-friendly synthetic routes.
One of the key areas where this compound could be utilized is in multicomponent reactions (MCRs). MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and reducing the number of synthetic steps. The Biginelli reaction, for example, is a classic MCR that is often a focus for green chemistry innovations. Academic research in this area explores the use of alternative substrates, solvent-free reaction conditions, and recyclable catalysts to improve the environmental footprint of this important transformation.
| Green Methodology | Catalyst Examples | Solvent/Conditions | Advantages |
| Heterogeneous Catalysis | Zeolites, Clays, Supported Acids | Solvent-free, Microwave | Catalyst recyclability, easy product isolation |
| Biocatalysis | Lipases, Enzymes | Aqueous media | Mild conditions, high selectivity |
| Alternative Solvents | Water, Ionic Liquids, Supercritical Fluids | Room temperature or elevated temperature | Reduced use of volatile organic compounds |
| Solvent-Free Synthesis | Grinding, Ball-milling | Neat reaction mixtures | Elimination of solvent waste, high efficiency |
The application of these green methodologies to reactions involving this compound would be a significant step forward in the development of sustainable organic synthesis. Future academic research will likely focus on exploring the reactivity of this compound under these eco-friendly conditions and with a variety of novel catalytic systems.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Pathways
The conventional synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the condensation of benzyl (B1604629) acetoacetate (B1235776) with an ammonia (B1221849) source, often requiring elevated temperatures and extended reaction times. Future research should prioritize the development of more sustainable and efficient synthetic protocols. Key areas for exploration include:
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer superior control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved purity, and enhanced safety. A continuous flow setup could integrate the reaction and purification steps, significantly reducing production time and waste.
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation could dramatically accelerate the condensation reaction by promoting rapid and uniform heating. This may allow the reaction to proceed under solvent-free conditions or in greener solvents (e.g., ethanol (B145695), water), aligning with the principles of green chemistry.
Novel Catalytic Systems: Investigating the use of solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clay) or reusable Lewis acids could facilitate easier product isolation, catalyst recycling, and a reduction in waste streams associated with stoichiometric reagents or homogeneous catalysts.
The following table compares a traditional synthetic approach with a proposed sustainable alternative, highlighting potential improvements.
| Parameter | Traditional Method (Thermal Condensation) | Proposed Green Method (Microwave-Assisted, Solvent-Free) |
|---|---|---|
| Starting Materials | Benzyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Benzyl acetoacetate, Ammonium acetate |
| Solvent | Toluene (B28343) or Benzene (with Dean-Stark trap) | Solvent-free or minimal Ethanol |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Reaction Time | 4-12 hours | 5-20 minutes |
| Typical Yield | 60-80% | >90% (projected) |
| Environmental Impact | High (use of volatile organic solvents, high energy consumption) | Low (solvent-free, reduced energy, high atom economy) |
Advanced Stereocontrol in Complex Molecular Architectures
This compound is an achiral molecule but possesses prochiral centers, making it an excellent substrate for asymmetric synthesis. Future work should focus on leveraging this potential to construct stereochemically complex molecules.
A primary research direction is its application as a nucleophile in organocatalyzed asymmetric reactions. For instance, the Michael addition of this compound to α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), could generate products with two new stereocenters. The challenge lies in controlling both the anti/syn diastereoselectivity and the enantioselectivity of the reaction. Research should aim to design catalyst systems that provide high levels of stereocontrol, enabling access to chiral γ-amino carbonyl compounds, which are valuable precursors for pharmaceuticals and natural products.
Integration into Novel Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. As a 1,3-dicarbonyl equivalent with a protected amine, this compound is an ideal candidate for novel MCRs beyond the classical Hantzsch or Biginelli reactions.
Future research could design new reaction sequences where it acts as a C,N-bis-nucleophile. For example, a novel four-component reaction could be envisioned involving this compound, an aldehyde, an isocyanide, and a source of elemental sulfur. This could potentially lead to highly substituted and functionally diverse thiazole (B1198619) or thiophene (B33073) derivatives in a single synthetic operation. Investigating its compatibility with various reaction partners under different catalytic conditions (e.g., Lewis acid, Brønsted acid, or metal catalysis) will be crucial.
| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Scaffold |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde | Tosylmethyl isocyanide (TosMIC) | N/A | Poly-substituted Pyrroles |
| This compound | Glyoxal | Aromatic Amine | N/A | Functionalized Pyrazines |
| This compound | Aldehyde | Isocyanide | Elemental Sulfur | Highly Substituted Thiazoles |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A more profound understanding of the structure, stability, and reactivity of this compound can be achieved through the synergy of advanced analytical and computational methods.
Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive experimental proof of the (Z)-geometry by confirming the spatial proximity of the N-H proton and the vinyl methyl group. Solid-state NMR could be employed to study its crystal packing and intermolecular interactions.
Computational Chemistry: Density Functional Theory (DFT) calculations are essential for future studies. They can be used to:
Quantify the energetic preference for the (Z)-isomer over the (E)-isomer, elucidating the strength of the intramolecular hydrogen bond.
Model transition states for its reactions, providing mechanistic insights and predicting stereochemical outcomes.
Calculate electronic properties such as HOMO-LUMO energy gaps, atomic charges, and electrostatic potential maps to predict its reactivity towards various electrophiles and nucleophiles.
Simulate theoretical NMR and IR spectra to aid in the characterization of its derivatives.
| Technique | Parameter | Observed/Typical Value (in CDCl₃) | Interpretation/Future Research Focus |
|---|---|---|---|
| ¹H NMR | N-H Protons | δ ~4.8 (broad s), δ ~7.0 (broad s) | Two distinct, broad signals for NH₂ protons. Concentration and temperature dependence studies can clarify hydrogen bonding dynamics. |
| ¹H NMR | Vinyl Proton (C2-H) | δ ~4.55 (s) | Sharp singlet indicates a single geometric isomer. |
| ¹H NMR | Methyl Protons (C4-H₃) | δ ~1.90 (s) | Position reflects the enamine electronic environment. |
| ¹³C NMR | Carbonyl Carbon (C1) | δ ~170.5 | Chemical shift indicates conjugated ester character. |
| ¹³C NMR | Vinyl Carbon (C3) | δ ~160.0 | Downfield shift due to N-atom attachment (enamine system). |
| NOESY | N-H ↔ C4-H₃ | Expected cross-peak | Definitively confirms the (Z)-configuration through space. |
| DFT (B3LYP/6-31G*) | ΔE (Z vs. E) | ~5-10 kcal/mol | Quantify the stability conferred by the intramolecular H-bond; explore solvent effects on this equilibrium. |
Exploration of New Chemical Reactivities and Transformations
Future research should aim to uncover novel modes of reactivity for this compound beyond its established role as a nucleophile in condensation and conjugate addition reactions.
C-H Functionalization: The vinyl methyl group represents a site for potential C(sp³)-H activation. Developing catalytic systems (e.g., using palladium, rhodium, or copper) to functionalize this position would open a new dimension of reactivity, allowing for the synthesis of novel butenoate derivatives.
Photoredox and Electrochemical Synthesis: The conjugated π-system of the enamino ester makes it a candidate for transformations under photoredox or electrochemical conditions. For example, oxidative coupling reactions with other nucleophiles or radical-mediated cyclizations could be explored to construct complex molecular frameworks under mild conditions.
N-H Functionalization: While the amine is often considered a passive component, its derivatization could unlock new pathways. Conversion to an N-aryl or N-acyl enamine would modulate its electronic properties. Furthermore, transformation into an enaminimide or a similar reactive species could enable its participation in novel pericyclic reactions or rearrangements.
Potential Applications in Emerging Fields of Chemical Science beyond current scope
Looking beyond its traditional role in organic synthesis, this compound and its derivatives could find applications in burgeoning interdisciplinary fields.
Materials Science: After debenzylation to the corresponding carboxylic acid, the resulting molecule, 3-aminobut-2-enoic acid, could serve as a functional linker in the design of Metal-Organic Frameworks (MOFs) or coordination polymers. The combination of a hard carboxylate and a soft amine donor site could lead to materials with interesting structural topologies and properties for gas storage or catalysis.
Supramolecular Chemistry: The inherent hydrogen bonding capability (N-H donor, C=O acceptor) makes this molecule an excellent candidate for building self-assembling supramolecular structures like rosettes, tapes, or gels. Functionalization of the benzyl group or the amine could be used to tune these self-assembly processes.
Chemical Biology: The β-enaminone scaffold is present in various biologically active molecules. This compound could serve as a starting point for the synthesis of focused libraries of compounds for screening as enzyme inhibitors (e.g., for proteases or kinases). Introduction of a fluorophore onto the benzyl ring could also lead to the development of fluorescent probes for sensing metal ions or biological analytes.
Q & A
Basic Research Questions
Q. How is (Z)-Benzyl 3-aminobut-2-enoate synthesized, and what methods confirm its stereochemical configuration?
- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of S-benzyl dithiocarbamate with ketone derivatives (e.g., 3-mercaptobut-2-enone) under controlled conditions. To confirm the (Z)-configuration, single-crystal X-ray diffraction (SC-XRD) is essential. For example, SC-XRD analysis provides torsional angles (e.g., S–C–C–C = 67.8°) and R-factor validation (e.g., 0.044) to confirm stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can distinguish between (Z)- and (E)-isomers via coupling constants and chemical shifts .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, enamine protons at δ 5.1–5.3 ppm). -NMR confirms carbonyl (C=O) and enamine (C=N) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., m/z 505.2 for related derivatives) and fragmentation patterns .
- X-ray Diffraction : SC-XRD resolves crystal packing and hydrogen-bonding networks (e.g., π–π interactions at 3.823 Å) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity and identifies by-products (e.g., ester interchange impurities with retention time shifts) .
Advanced Research Questions
Q. How can by-products during synthesis be systematically identified and quantified?
- Methodological Answer : By-products (e.g., ester interchange derivatives) are analyzed using HPLC-MS. For example, impurities formed during ethanolic HCl treatment can be quantified via relative retention times (RRT) and molecular ion differences (e.g., +14 amu for ethyl vs. methyl substituents). Statistical tools like partial least squares regression (PLSR) correlate impurity profiles with reaction conditions .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Methodological Answer : Graph set analysis (GSA) of hydrogen-bonding patterns reveals motifs such as and interactions. Weak C–H and π–π stacking (centroid distances ~3.8 Å) further stabilize the lattice. Software like Mercury or CrystalExplorer visualizes these networks, while SHELXL refines crystallographic data .
Q. How is the crystal structure validated for accuracy and reproducibility?
- Methodological Answer : The SHELX suite (e.g., SHELXL) refines structures using least-squares minimization, with validation metrics including R-factor (<0.05), wR, and goodness-of-fit (GOF ≈1). ORTEP-3 generates thermal ellipsoid plots to assess positional disorder. The CIF file is cross-checked with the Cambridge Structural Database (CSD) to avoid overfitting .
Q. How does tautomerism affect the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomeric equilibria between enamine and imine forms. Solvent effects are modeled using polarizable continuum models (PCM), while NMR titration experiments validate computational results by tracking proton exchange dynamics .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
